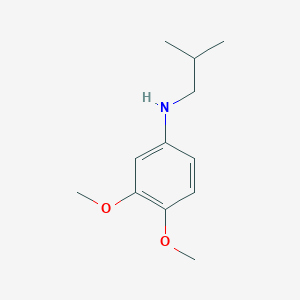

3,4-Dimethoxy-N-(2-methylpropyl)aniline

描述

3,4-Dimethoxy-N-(2-methylpropyl)aniline (CAS: 35162-34-6) is a tertiary amine derivative featuring a 3,4-dimethoxyphenyl group and a branched 2-methylpropyl (isobutyl) substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol. This compound is typically synthesized via reductive amination or condensation reactions involving 3,4-dimethoxyaniline and isobutyraldehyde derivatives. Recent crystallographic studies () reveal its monoclinic crystal structure (space group C2/c), with unit cell parameters a = 23.188 Å, b = 7.982 Å, c = 20.600 Å, and β = 119.696°. The compound exhibits moderate polarity due to the methoxy groups, influencing its solubility in organic solvents like chloroform and ethyl acetate.

属性

IUPAC Name |

3,4-dimethoxy-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(2)8-13-10-5-6-11(14-3)12(7-10)15-4/h5-7,9,13H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFFYOFLHBAGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651455 | |

| Record name | 3,4-Dimethoxy-N-(2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649763-34-8 | |

| Record name | 3,4-Dimethoxy-N-(2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(2-methylpropyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with 2-methylpropyl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

化学反应分析

Types of Reactions

3,4-Dimethoxy-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The methoxy groups and the aniline moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted anilines and derivatives.

科学研究应用

Potential Therapeutic Uses

- Antioxidant Activity : Compounds with methoxy substitutions often exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Anticancer Properties : Some studies suggest that structurally related anilines may have cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.

- Neuroprotective Effects : The presence of methoxy groups has been linked to neuroprotective activities in certain derivatives, suggesting possible applications in neurodegenerative disease treatments.

Organic Synthesis

The synthesis of 3,4-Dimethoxy-N-(2-methylpropyl)aniline can be achieved through various methods, highlighting its utility as an intermediate in organic chemistry.

Material Science Applications

The unique properties of this compound make it suitable for applications in materials science.

Dyes and Pigments

- Due to its aromatic structure and the presence of methoxy groups, this compound can be explored as a dye precursor or pigment in various industrial applications.

Polymer Chemistry

- Its reactivity allows for potential incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

While comprehensive case studies specifically focused on this compound are sparse, the following insights can be drawn from related research:

作用机制

The mechanism of action of 3,4-Dimethoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of 3,4-dimethoxy-N-(2-methylpropyl)aniline are best contextualized against analogous aromatic amines. Below is a detailed comparison:

Structural Analogues and Substitution Effects

Spectroscopic and Physicochemical Properties

NMR Data :

- The target compound’s ¹H-NMR () shows characteristic methoxy singlets at δ 3.80–3.85 ppm and aromatic protons at δ 6.65–6.90 ppm.

- Schiff base analogues (e.g., Compound 22) exhibit downfield shifts for imine protons (δ 8.10–8.30 ppm) .

- 2,4-Dimethyl-N-(2-methylpropyl)aniline () lacks methoxy signals, with methyl groups resonating at δ 2.20–2.35 ppm.

- Crystallography: The target compound crystallizes in a monoclinic system with Z = 8, distinct from the orthorhombic systems observed in some Schiff base derivatives .

Solubility and Stability :

生物活性

The synthesis of 3,4-Dimethoxy-N-(2-methylpropyl)aniline typically involves the nucleophilic substitution reaction of 3,4-dimethoxyaniline with a 2-methylpropyl halide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate, often conducted at elevated temperatures to ensure complete conversion of reactants to the desired product.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the fields of antimicrobial and anticancer research. However, specific data on the biological activity of this compound itself is sparse. The following sections summarize potential activities based on structural analogs and general insights into aromatic amines.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. For instance, studies have shown that methoxy-substituted anilines can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways. The presence of methoxy groups enhances solubility in organic solvents, potentially increasing bioavailability.

Anticancer Potential

Some studies suggest that methoxy-substituted anilines may possess anticancer properties. For example, related compounds have been investigated for their ability to inhibit tumor growth by interfering with critical pathways involved in cancer progression . Although direct evidence for this compound's anticancer activity is lacking, its structural characteristics warrant further exploration in this area.

The mechanism of action for this compound likely involves its interaction with specific molecular targets within biological systems. As a nucleophile, it may form covalent bonds with electrophilic centers in enzymes and receptors, potentially modulating their activity and leading to various physiological effects. However, detailed studies elucidating these interactions remain necessary.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethoxyaniline | Two methoxy groups | Commonly used in dyes and pigments |

| N-Methyl-3,4-dimethoxyaniline | Methyl substitution on nitrogen | Exhibits enhanced lipophilicity |

| 4-Methoxy-N-(2-methylpropyl)aniline | One methoxy group | Potentially different biological activity |

The unique combination of functional groups in this compound may confer distinct chemical properties and biological activities compared to these similar compounds.

常见问题

Q. What are the standard synthetic methodologies for preparing 3,4-dimethoxy-N-(2-methylpropyl)aniline, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via a multi-step protocol involving reductive amination or condensation reactions. For example, in a Schlenk tube, veratraldehyde (3,4-dimethoxybenzaldehyde) reacts with aniline and 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate under blue LED irradiation in chloroform at room temperature. Key parameters include degassing with nitrogen to prevent oxidation, precise stoichiometric ratios (e.g., 1:1 aldehyde-to-amine), and purification via silica gel chromatography (ethyl acetate/hexanes gradient) . Table 1: Representative Synthesis Conditions

| Reagent | Molar Ratio | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Veratraldehyde | 1.0 | Chloroform | 20 h | ~60-70 |

| Diethyl 1,4-dihydropyridine | 1.3 |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed. The structure is solved using SHELXTL (for space-group determination) and refined with SHELXL, leveraging least-squares minimization against data. Hydrogen atoms are placed geometrically and constrained using riding models. Critical metrics include (e.g., 0.0923) and (e.g., 0.1920) for data reliability. Visualization is performed with OLEX2 or ORTEP-3 . Table 2: Crystallographic Data (Example)

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 23.188(2), 7.9820(5), 20.6004(15) |

| (°) | 119.696(7) |

| (ų) | 3312.1(5) |

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as bond-length discrepancies in similar compounds?

Methodological Answer: Discrepancies (e.g., N–H bond lengths varying between 0.86 Å and 0.89 Å in related structures) arise from differences in refinement protocols or experimental resolution. To address this:

Cross-validate using high-resolution data ().

Apply anisotropic displacement parameters for non-H atoms.

Compare with analogous structures (e.g., 3,5-dimethoxy-N-aryl anilines) to identify systematic trends. Contradictions may reflect conformational flexibility or intermolecular interactions (e.g., hydrogen bonding in packing diagrams) .

Q. What experimental design challenges arise in controlling stereochemistry during the synthesis of substituted anilines?

Methodological Answer: Steric hindrance from the 2-methylpropyl group and methoxy substituents complicates regioselectivity. Strategies include:

- Catalytic Control: Use chiral auxiliaries or enantioselective catalysts (e.g., iron-based systems) to direct amine coupling .

- Reaction Monitoring: Track intermediates via LCMS ( 861.4 [M+H]+) or HPLC retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) to optimize stepwise yields .

Q. How can computational methods complement experimental data in analyzing the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict electronic transitions, vibrational spectra, and charge distribution. Key steps:

Optimize geometry using crystallographic coordinates as input.

Compare calculated IR bands (e.g., C–O stretch at ~1250 cm) with experimental FTIR to validate electronic effects of methoxy groups.

Analyze HOMO-LUMO gaps to assess redox potential for catalytic applications .

Q. What advanced characterization techniques are critical for validating hydrogen-bonding networks in crystalline forms?

Methodological Answer:

- Variable-Temperature XRD: Identifies thermal motion effects on hydrogen bonds.

- Solid-State NMR: Probes - couplings to confirm amine proton environments.

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., contacts) using CrystalExplorer .

Q. How do researchers address low yields in large-scale syntheses of this compound derivatives?

Methodological Answer: Scale-up challenges stem from sensitivity to oxygen and moisture. Mitigation strategies:

- Flow Chemistry: Enables precise control of reaction parameters (e.g., residence time, temperature).

- Microwave Assistance: Accelerates condensation steps (e.g., 20 h → 2 h under 100 W irradiation).

- In Situ Monitoring: Use inline Raman spectroscopy to detect intermediates and adjust stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。